molecular formula C17H16NNaO4 B5206101 sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate

sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate

Cat. No. B5206101
M. Wt: 321.30 g/mol
InChI Key: LVUHCPQXHDDUNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as sodium N-(4-methoxybenzoyl)-L-phenylalaninate and is abbreviated as MPP-Na.

Mechanism of Action

MPP-Na works by binding to the active site of proteases, preventing them from cleaving their target proteins. This inhibition is reversible, meaning that the compound can be removed from the active site, allowing the protease to resume its normal activity.
Biochemical and Physiological Effects:
MPP-Na has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the activity of proteases that are involved in tumor progression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using MPP-Na in lab experiments is that it is a highly specific inhibitor of proteases. This means that it can be used to study the role of specific proteases in various biological processes. However, one limitation of using MPP-Na is that it may not be effective against all proteases, and its effectiveness may vary depending on the specific protease being studied.

Future Directions

There are several future directions for research involving MPP-Na. One area of interest is the use of MPP-Na as a potential therapeutic agent for cancer and inflammatory diseases. Another area of interest is the development of new protease inhibitors that are more effective and specific than MPP-Na. Finally, the use of MPP-Na in combination with other drugs or therapies is another area of potential research.

Synthesis Methods

The synthesis of MPP-Na involves the reaction of L-phenylalanine with 4-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with sodium bicarbonate to form the final product, MPP-Na.

Scientific Research Applications

MPP-Na is commonly used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This makes it a useful tool for studying the role of proteases in various biological processes.

properties

IUPAC Name

sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4.Na/c1-22-14-9-7-13(8-10-14)17(21)18-15(11-16(19)20)12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUHCPQXHDDUNX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC(=O)[O-])C2=CC=CC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23678497

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